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Compound of Interest

Compound Name: 2-Isopropoxyphenol

Cat. No.: B044703

Introduction: 2-lIsopropoxyphenol, a significant organic compound utilized in the synthesis of
various chemical products, including pesticides, possesses a unique molecular structure
amenable to comprehensive spectroscopic characterization. This technical guide provides an
in-depth analysis of the spectral data of 2-lsopropoxyphenol, covering Nuclear Magnetic
Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The information presented herein is intended for researchers, scientists, and professionals in
drug development who require a thorough understanding of the spectroscopic properties of this
molecule for identification, purity assessment, and structural elucidation.

Data Presentation: Spectroscopic Data of 2-
Isopropoxyphenol

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of 2-Isopropoxyphenol.

Table 1: *H NMR Spectral Data of 2-Isopropoxyphenol
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
~6.8-7.0 Multiplet 4H
(CeHa4)
) Phenolic hydroxyl
~5.5-6.0 Singlet (broad) 1H
proton (-OH)
Isopropoxy methine
~4.5 Septet 1H
proton (-CH(CHs)z2)
Isopropoxy methyl
~1.3 Doublet 6H PropoXy g

protons (-CH(CHs)z2)

Solvent: CDCIs. Instrument Frequency: 400 MHz.

« 13 -
Chemical Shift (8) ppm Carbon Type Assighment
~145-148 Quaternary C-O (Phenolic)
~144-147 Quaternary C-O (Isopropoxy)
~120-123 Tertiary Aromatic CH
~118-120 Tertiary Aromatic CH
~114-116 Tertiary Aromatic CH
~113-115 Tertiary Aromatic CH
~70-72 Tertiary Isopropoxy methine (-CH)
~21-23 Primary Isopropoxy methyl (-CHs)

Solvent: CDCIs. Note: Specific peak assignments can vary based on the specific aromatic

carbon.

Table 3: IR Spectral Data of 2-lIsopropoxyphenol
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Wavenumber

(cm-?) Intensity Bond Vibration Functional Group
~3300-3500 Strong, Broad O-H Stretch Phenolic Hydroxyl
~2850-3000 Medium-Strong C-H Stretch Alkyl (Isopropoxy)
~3000-3100 Medium C-H Stretch Aromatic
~1500-1600 Medium-Strong C=C Stretch Aromatic Ring
~1200-1250 Strong C-O Stretch Aryl Ether
~1100-1150 Strong C-O Stretch Alkyl Ether

IablgA._Mass_SpgﬁmmﬂnLQata_QLZJs_QpLQp_Qxyphgnol

Relative Intensity Assignment
152 High [M]* (Molecular lon)
110 Very High (Base Peak) [M - CsHe]™*
81 Medium Fragmentation lon

lonization Method: Electron lonization (EI).

Experimental Protocols

The data presented in this guide are typically acquired using the following standard
methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of high-purity 2-lsopropoxyphenol is dissolved
in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDClIs), within a 5 mm
NMR tube. Tetramethylsilane (TMS) is added as an internal standard (O ppm).

» Data Acquisition: *H and *3C NMR spectra are recorded on a 400 MHz (or higher)
spectrometer. For *H NMR, a standard single-pulse experiment is utilized with a sufficient
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number of scans to achieve a good signal-to-noise ratio. For 3C NMR, a proton-decoupled
pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS
standard.

Infrared (IR) Spectroscopy

o Sample Preparation: For the Attenuated Total Reflectance (ATR) technique, a small amount
of neat (undiluted) 2-Isopropoxyphenol is placed directly onto the ATR crystal.

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer. A background spectrum of the clean, empty ATR crystal is first collected.
Subsequently, the sample spectrum is recorded. The instrument measures the interference
pattern of the infrared beam, which is then mathematically converted into a spectrum of
absorbance or transmittance versus wavenumber (cm~2).

o Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

o Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas
Chromatography (GC-MS) for separation and purification before analysis.

« lonization: In the ion source, the sample molecules are bombarded with a high-energy
electron beam (typically 70 eV) in a technique known as Electron lonization (EI). This
process removes an electron from the molecule to form a positively charged molecular ion
([M]*) and also induces fragmentation.

o Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into
a mass analyzer. The analyzer, using a magnetic or electric field, separates the ions based
on their mass-to-charge ratio (m/z).

o Detection: An ion detector measures the abundance of ions at each m/z value, generating a
mass spectrum which is a plot of relative intensity versus m/z.
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Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 2-Isopropoxyphenol.

Workflow for Spectroscopic Analysis of 2-Isopropoxyphenol

Sample: 2-Isopropoxyphenol

l

NMR Sample Prep IR Sample Prep MS Sample Intro
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Caption: Logical workflow for the spectroscopic analysis of 2-lIsopropoxyphenol.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 2-Isopropoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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